adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide
Description
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide is a synthetic compound featuring a unique thiocarboxamide (N–C(=S)–NH) core linked to an adamantane moiety and a 4-(1,3-thiazol-2-ylsulfamoyl)phenyl group. The adamantane group contributes to lipophilicity and metabolic stability, while the thiazole-sulfonamide moiety may enhance target binding via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C21H24N4O3S3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N4O3S3/c26-18(21-10-13-7-14(11-21)9-15(8-13)12-21)24-19(29)23-16-1-3-17(4-2-16)31(27,28)25-20-22-5-6-30-20/h1-6,13-15H,7-12H2,(H,22,25)(H2,23,24,26,29) |
InChI Key |
LTQJHHYUKOTBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the thiazole ring. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final step involves the coupling of the adamantane core with the thiazole ring and the sulfonamide group. This is typically achieved through a nucleophilic substitution reaction, where the sulfonamide group is introduced using sulfonyl chlorides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -78°C to 0°C.
Substitution: Various nucleophiles such as amines or thiols; polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO); temperatures ranging from 25°C to 100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, adamantanyl derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 31.25 μg/mL |
| Compound B | E. coli | 62.5 μg/mL |
| Compound C | Pseudomonas aeruginosa | 125 μg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of adamantanyl derivatives. The compound's structure allows for interactions with various biological targets involved in cancer progression. For example, the thiazole moiety has been linked to the inhibition of certain kinases that are overactive in cancer cells .
Therapeutic Applications
Given its biological activities, adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide has potential therapeutic applications:
- Infectious Diseases : Due to its antimicrobial properties, it could be developed as an alternative treatment for infections caused by resistant strains of bacteria.
- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study published by Desai et al. demonstrated that thiazole derivatives showed varying degrees of antibacterial activity against multiple strains of bacteria .
- Another investigation highlighted the synthesis and evaluation of adamantane derivatives that exhibited significant anticancer properties through targeted enzyme inhibition .
Mechanism of Action
The mechanism of action of adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.
Comparison with Similar Compounds
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-Adamantanecarboxamide
Structural Differences :
- Core Functional Group : Carboxamide (N–C(=O)–NH) instead of thiocarboxamide (N–C(=S)–NH).
- Molecular Formula : C₂₀H₂₃N₃O₃S₂ (Average mass: 417.542) .
- Key Features : Retains adamantane and thiazole-sulfonamide groups but lacks the thioxo modification.
Research Implications: The carboxamide variant may exhibit reduced lipophilicity compared to the thiocarboxamide derivative due to the polar carbonyl group. This could influence membrane permeability and binding affinity to targets like enzymes or receptors.
Adamantanyl-1,3,4-Oxadiazol Hybrid Compounds
Structural Differences :
- Heterocyclic Core : 1,3,4-Oxadiazole replaces the thiazole ring.
- Functional Groups : Includes a thioether (–S–) and alkyne group in some derivatives (e.g., 4-((5-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine) .
Research Findings: Adamantanyl-oxadiazole hybrids demonstrate notable anticancer activity in preliminary screenings. The oxadiazole ring enhances metabolic stability and may improve bioavailability compared to thiazole-containing analogs. However, the absence of a sulfonamide group could limit interactions with sulfonamide-sensitive targets like carbonic anhydrases .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural modifications.
Research Implications and Design Rationale
- Thiocarboxamide vs.
- Thiazole vs. Oxadiazole : Thiazole’s sulfur atom and aromaticity could favor interactions with metal ions or hydrophobic pockets, whereas oxadiazole’s electron-deficient nature may suit π-stacking with aromatic residues .
- Adamantane Utility : The adamantane moiety in all compounds likely contributes to rigidity and membrane penetration, a feature exploited in antiviral and anticancer drug design .
Biological Activity
Adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide is a synthetic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant findings from various studies.
Synthesis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized through the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid, leading to the formation of various derivatives . The synthesis pathway typically includes:
- Formation of Thiazole Ring : Utilizing thioamide precursors.
- Coupling Reactions : Employing coupling agents like HBTU for amide bond formation.
- Purification : Using techniques such as crystallization or chromatography to isolate the desired compound.
Biological Activity
The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-(1-adamantyl)phenyl thiazoles have shown trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM . This suggests that the adamantanyl structure enhances the lipophilicity and biological efficacy of the thiazole derivatives.
Anti-inflammatory and Analgesic Properties
The synthesized compounds were tested for their analgesic and anti-inflammatory activities. In vitro assays demonstrated that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, one study reported that specific thiazole derivatives showed IC50 values comparable to standard anti-inflammatory drugs like acetazolamide .
Carbonic Anhydrase Inhibition
Another significant aspect of the biological activity of these compounds is their inhibition of carbonic anhydrase (CA) isoenzymes. The newly synthesized compounds displayed IC50 values ranging from 0.055 to 4.75 μM against human carbonic anhydrase isoenzymes hCA-I and hCA-II, indicating their potential as therapeutic agents in conditions where CA activity is dysregulated .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds:
- Study on Thiazole Derivatives : A study focused on 5-amino-1,3,4-thiadiazole derivatives revealed that these compounds possess significant antimicrobial properties and can inhibit various bacterial strains effectively .
- Neuroprotective Effects : Research on related compounds indicated neuroprotective effects in PC12 cells against oxidative stress induced by sodium nitroprusside (SNP). Some derivatives demonstrated better protective effects than edaravone, a known neuroprotective agent .
- Analgesic Activity : In vivo studies on animal models have shown that certain thiazole-containing compounds provide substantial pain relief comparable to traditional analgesics .
Q & A
Q. What are the recommended synthetic routes for adamantanyl-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)thioxomethyl] carboxamide?
The synthesis involves sequential coupling of the adamantane-carboxamide moiety with a thiazole-sulfonamide intermediate. Key steps include:
- Thiazole-sulfonamide preparation : React 4-aminophenylsulfonamide with 1,3-thiazol-2-amine under sulfonylation conditions (e.g., using sulfonyl chlorides in anhydrous DMF at 0–5°C) .
- Carboxamide coupling : Employ carbodiimide-based coupling agents (e.g., HATU or EDC) to link the adamantane-carboxylic acid derivative to the thiazole-sulfonamide intermediate in dichloromethane or acetonitrile .
- Purification : Flash column chromatography (SiO₂, CH₂Cl₂/MeOH gradient) yields the final compound with ≥95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Use multimodal analytical techniques:
- 1H/13C NMR : Verify adamantane protons (δ 1.55–1.98 ppm as multiplet/singlet) and thiazole NH/aryl signals (δ 6.74–10.6 ppm) .
- IR spectroscopy : Confirm sulfonamide (S=O stretch at 1332/1160 cm⁻¹) and thiourea (C=S at ~1250 cm⁻¹) functional groups .
- Mass spectrometry : HRMS (ESI) should match theoretical [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the anticancer activity of this compound?
Prioritize cancer cell lines with dysregulated kinase or protease targets (e.g., EGFR, HER2, or ADAM17) due to structural similarities to thiazole-based kinase inhibitors .
- Assay design : Use MTT/MTT-like viability assays (72-hour exposure, IC₅₀ calculation) with positive controls (e.g., afatinib for EGFR inhibition) .
- Data contradiction analysis : Discrepancies in potency across cell lines may arise from differences in membrane permeability (adamantane’s lipophilicity) or off-target effects .
Q. How do structural modifications (e.g., adamantane substitution) influence target binding affinity?
Conduct structure-activity relationship (SAR) studies:
- Adamantane removal : Replace with cyclohexyl or tert-butyl groups to assess hydrophobic pocket interactions. In related adamantanyl-oxadiazol hybrids, adamantane improved IC₅₀ by 3-fold in kinase assays .
- Sulfonamide/thiourea optimization : Substitute the thiazole-sulfonamide with pyridyl-sulfonamide or urea derivatives to modulate hydrogen bonding with catalytic residues .
- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding poses in ADAM17 or EGFR active sites .
Q. What strategies resolve solubility challenges during in vivo efficacy studies?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility without compromising bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide moiety to improve plasma stability .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole-sulfonamide | DMF, 0–5°C, 2 h | 70–80% | >90% | |
| Adamantane coupling | HATU, DCM, RT, 12 h | 63% | 95% | |
| Purification | SiO₂, CH₂Cl₂/MeOH (95:5→70:30) | – | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
